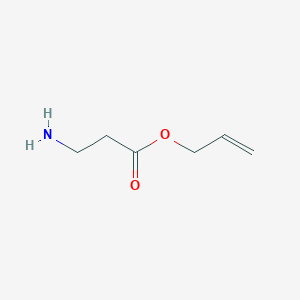
Allyl 3-aminopropanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Allyl 3-aminopropanoate is an organic compound that features both an allyl group and an amino group attached to a propanoate backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Allyl 3-aminopropanoate can be synthesized through several methods. One common approach involves the reductive amination of this compound with a suitable aldehyde or ketone . Another method includes the condensation of this compound with carboxylic acids or their derivatives .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale reductive amination processes. These processes typically use catalysts such as nickel or palladium to facilitate the reaction under controlled conditions .
Analyse Chemischer Reaktionen
Types of Reactions: Allyl 3-aminopropanoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or other higher oxidation state products.
Reduction: It can be reduced to form simpler amines or alcohols.
Substitution: this compound can participate in nucleophilic substitution reactions, where the amino group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Typical reagents include alkyl halides and other electrophiles.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols .
Wissenschaftliche Forschungsanwendungen
Allyl 3-aminopropanoate has several applications in scientific research:
Wirkmechanismus
The mechanism by which allyl 3-aminopropanoate exerts its effects involves its interaction with specific molecular targets. These interactions often involve the formation of covalent bonds with target molecules, leading to changes in their structure and function. The pathways involved can include enzymatic reactions and other biochemical processes .
Vergleich Mit ähnlichen Verbindungen
3-Aminopropanoic acid: This compound is structurally similar but lacks the allyl group.
Allyl amine: Another similar compound, which features an allyl group attached to an amine.
Uniqueness: Allyl 3-aminopropanoate is unique due to its combination of an allyl group and an amino group on a propanoate backbone. This structural feature allows it to participate in a wide range of chemical reactions and makes it a versatile building block in organic synthesis .
Eigenschaften
Molekularformel |
C6H11NO2 |
|---|---|
Molekulargewicht |
129.16 g/mol |
IUPAC-Name |
prop-2-enyl 3-aminopropanoate |
InChI |
InChI=1S/C6H11NO2/c1-2-5-9-6(8)3-4-7/h2H,1,3-5,7H2 |
InChI-Schlüssel |
PWCFLPWPZDNXFL-UHFFFAOYSA-N |
Kanonische SMILES |
C=CCOC(=O)CCN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


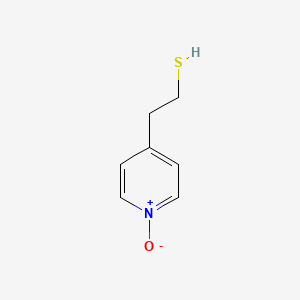

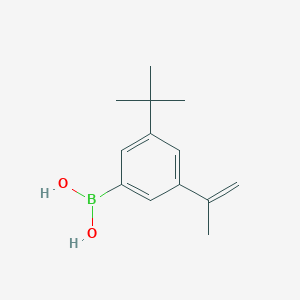
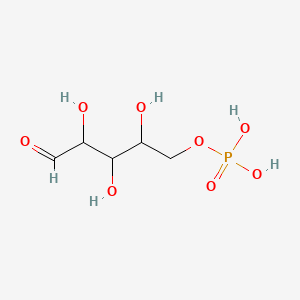
![2,2-dichloro-N-[1-(4-chlorophenyl)-2-methylpentan-2-yl]acetamide](/img/structure/B13988334.png)
![N,N-bis(2-chloroethyl)-4-[(2-nitrophenyl)diazenyl]aniline](/img/structure/B13988341.png)

![8-Methyl-2-[(phenylmethyl)amino]pyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B13988365.png)
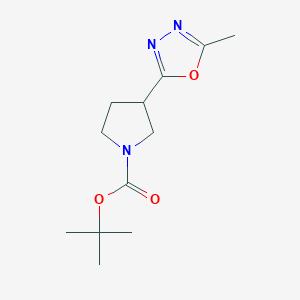
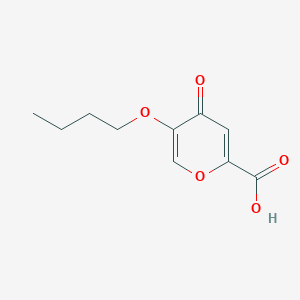
![tert-Butyl 1-thioxo-2,8-diazaspiro[4.5]decane-8-carboxylate](/img/structure/B13988381.png)
![1-Oxa-2-azaspiro[4.5]dec-2-en-3-amine](/img/structure/B13988383.png)
![Benzyl 6-oxo-4-azaspiro[2.5]octane-4-carboxylate](/img/structure/B13988384.png)

